Tigecycline

Catalog No.
S545356
CAS No.
M.F
C29H39N5O8
M. Wt
585.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigecycline

Product Name

Tigecycline

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1

InChI Key

SOVUOXKZCCAWOJ-HJYUBDRYSA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Solubility

Soluble in DMSO.

Synonyms

GAR936; GAR-936; GAR936; Tigecycline; trade name: TYGACL.

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Description

The exact mass of the compound Tigecycline is 585.27986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class. It was approved by the US Food and Drug Administration (FDA) for treating complicated skin and soft tissue infections (cSSTIs), complicated intra-abdominal infections (cIAIs), and community-acquired pneumonia (CAP) National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ]. Its unique property lies in its effectiveness against a wide range of bacteria, including those resistant to other antibiotics Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press].

Mechanism of Action

Tigecycline's primary mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. This disrupts the process of translating genetic information into proteins, essential for bacterial growth and survival National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ].

Research on Tigecycline for Multidrug-Resistant Bacteria

The rise of multidrug-resistant (MDR) bacteria poses a significant challenge in treating infectious diseases. Tigecycline's broad-spectrum activity, particularly against Gram-negative bacteria resistant to other antibiotics, has led researchers to explore its potential use for MDR infections National Institutes of Health, [Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC - NCBI: ]. Studies have shown its effectiveness against MDR pathogens like carbapenem-resistant Enterobacteriaceae, a group of highly resistant bacteria Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press]. However, further research is needed to determine the optimal role of tigecycline in treating MDR infections, considering potential side effects and emergence of resistance.

Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class, developed as a derivative of minocycline. It was approved by the United States Food and Drug Administration for clinical use and is marketed under the brand name Tygacil. The compound's unique structure includes a N,N-dimethylglycylamido group at the 9-position, which enhances its binding affinity to bacterial ribosomes, making it effective against various pathogens, including multidrug-resistant strains. Tigecycline exhibits bacteriostatic activity by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains .

As mentioned previously, tigecycline acts by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site and preventing the formation of peptide bonds. This ultimately leads to the death of the bacteria.

Tigecycline can cause a variety of side effects, including nausea, vomiting, diarrhea, and abdominal pain. It can also cause nausea, vomiting, and diarrhea. More serious side effects include liver damage and permanent tooth discoloration in children under 8. Tigecycline should only be used as a last resort due to these potential risks and an observed increase in mortality rates compared to other antibiotics in some studies [].

Tigecycline's chemical formula is C29H39N5O8C_{29}H_{39}N_{5}O_{8}, and it has a molecular weight of approximately 585.65 g/mol. The compound undergoes minimal metabolism in the liver, primarily forming trace metabolites such as glucuronides and N-acetyl derivatives. The primary route of elimination is through fecal excretion, with a terminal half-life ranging from 27 to 43 hours .

Tigecycline demonstrates activity against a wide range of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics. It is particularly effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The drug's ability to evade common resistance mechanisms—such as efflux pumps and ribosomal protection—contributes to its efficacy. Studies have shown that tigecycline maintains its activity even in the presence of resistance genes, making it a valuable option in treating complicated infections .

The synthesis of tigecycline involves several key steps:

  • Modification of Minocycline: The starting material is minocycline, which undergoes chemical modifications at the 9-position to introduce the N,N-dimethylglycylamido moiety.
  • Formation of Glycylcycline Structure: This modification enhances the compound's affinity for ribosomal targets and reduces susceptibility to efflux mechanisms.
  • Purification: The final product is purified through crystallization or chromatography methods to ensure high purity and efficacy .

Tigecycline is primarily used in clinical settings for treating complicated skin and soft tissue infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired pneumonia (CABP). Its broad spectrum of activity makes it suitable for empirical therapy in hospitalized patients with suspected multidrug-resistant infections . Additionally, tigecycline has been investigated for use in treating infections caused by resistant organisms, including those associated with healthcare settings.

Tigecycline has a low potential for drug interactions as it does not significantly inhibit or induce cytochrome P450 enzymes involved in drug metabolism. In studies involving warfarin, tigecycline was shown to alter the clearance of warfarin isomers slightly but did not necessitate dosage adjustments. Patients on anticoagulants should have their international normalized ratio monitored more frequently when receiving tigecycline .

Tigecycline is structurally related to several other antibiotics within the tetracycline family. Here are some similar compounds:

CompoundClassUnique Features
MinocyclineTetracyclineFirst-generation tetracycline; effective against acne
DoxycyclineTetracyclineLonger half-life; used for respiratory infections
EravacyclineFluorocyclicEnhanced activity against resistant Enterobacteriaceae
OmadacyclineAminomethylcyclineActive against both gram-positive and gram-negative bacteria

Uniqueness of Tigecycline:

  • Tigecycline's unique N,N-dimethylglycylamido group allows it to overcome major tetracycline resistance mechanisms.
  • It has a broader spectrum of activity compared to traditional tetracyclines.
  • Tigecycline does not show cross-resistance with other antibiotics, making it a critical option for treating resistant infections .

Molecular Formula and Structural Composition

Tigecycline exhibits the molecular formula C29H39N5O8 with a molecular weight of 585.65 grams per mole [1] [4]. The compound represents a tetracycline derivative characterized by a four-ring naphthacene-carboxamide core structure comprising rings A, B, C, and D [34]. The structural backbone maintains the classic tetracycline framework while incorporating specific modifications that distinguish it from earlier tetracycline antibiotics [2].

The molecular composition consists of 29 carbon atoms, 39 hydrogen atoms, 5 nitrogen atoms, and 8 oxygen atoms, forming a complex glycylcycline antibiotic structure [1] [4]. The compound belongs to the tetracycline class but features distinctive substituents that enhance its antimicrobial properties and resistance profile [30]. The structural foundation is based on the tetracene ring system, which provides the characteristic framework for tetracycline-class compounds [30].

IUPAC Nomenclature and Identification Systems

The International Union of Pure and Applied Chemistry nomenclature for tigecycline is (4S,4aS,5aR,12aS)-9-[2-(tert-butylamino)acetamido]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide [4] [5]. Alternative IUPAC nomenclature includes (4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [5].

The compound is registered under Chemical Abstracts Service number 220620-09-7 [5] [30]. Additional identification systems include ChEBI identifier CHEBI:149836, ChEMBL identifier CHEMBL376140, and DrugBank identifier DB00560 [1] [5]. The European Community number is listed as 685-736-6, while the UNII identifier is 70JE2N95KR [1]. These systematic identifiers ensure precise identification across chemical databases and regulatory systems worldwide [1] [5].

Stereochemistry and Conformational Analysis

Critical Stereogenic Centers Configuration

Tigecycline possesses multiple stereogenic centers that define its three-dimensional structure and biological activity [6] [11]. The absolute configuration is specified as (4S,4aS,5aR,12aS), indicating the spatial arrangement of substituents around each chiral center [4] [5]. These stereochemical designations are critical for maintaining the compound's structural integrity and pharmacological properties [6].

The stereogenic centers at positions 4, 4a, 5a, and 12a establish the specific configuration necessary for ribosomal binding and antimicrobial activity [6] [11]. The S configuration at position 4 and the R configuration at position 5a contribute to the overall conformational stability of the molecule [4] [5]. The stereochemical arrangement influences the compound's ability to interact with bacterial ribosomes while maintaining selectivity over mammalian systems [6] [11].

9-t-butyl-glycylamido Side Chain Conformation

The 9-t-butyl-glycylamido side chain represents the most distinctive structural feature of tigecycline, differentiating it from earlier tetracycline derivatives [6] [11]. This side chain exhibits conformational flexibility, adopting either extended or bent conformations depending on the ribosomal environment [6]. Structural analysis reveals that the side chain can exist in two distinct conformational states when bound to bacterial ribosomes [6].

In the extended conformation, the peptide bond within the glycylamido moiety maintains its planar nature, enabling extensive polar interactions with ribosomal RNA nucleotides [6]. The tert-butyl group provides steric bulk that enhances binding affinity and contributes to resistance against tetracycline-specific efflux mechanisms [10] [11]. The glycyl nitrogen atom forms critical stacking interactions with nucleobase C1054 of the 16S ribosomal RNA, stabilizing the drug-ribosome complex [11]. This conformational variability allows tigecycline to accommodate different ribosomal states while maintaining high-affinity binding [6].

Physical and Chemical Characteristics

Solubility Parameters in Various Solvents

Tigecycline demonstrates varying solubility characteristics across different solvent systems [13]. In organic solvents, the compound exhibits solubility of approximately 1 milligram per milliliter in ethanol, while achieving enhanced solubility of approximately 30 milligrams per milliliter in both dimethyl sulfoxide and dimethyl formamide [13]. These solubility parameters indicate the compound's preference for polar aprotic solvents over protic alcoholic systems [13].

Aqueous solubility presents more complex characteristics, with tigecycline achieving approximately 10 milligrams per milliliter solubility in phosphate-buffered saline at physiological pH 7.2 [13]. The compound can be dissolved directly in aqueous buffers, though organic solvent-free aqueous solutions require careful preparation to maintain stability [13]. Water content measurements by Karl Fischer analysis indicate up to 1% water content in crystalline forms, suggesting minimal hydration in the solid state [24].

Stability Profile and Degradation Kinetics

Tigecycline exhibits concentration-dependent degradation kinetics following first-order reaction mechanisms [15] [17]. When reconstituted in standard saline solution, the compound demonstrates rapid degradation with only 20% remaining intact after 24 hours and less than 2% after 48 hours at room temperature [15] [17]. The degradation rate constant in saline is 0.335 per day, indicating significant instability under standard conditions [15].

Enhanced stability formulations incorporating ascorbic acid and pyruvate demonstrate substantially improved stability profiles [15] [17]. These stabilizing agents reduce the degradation rate constant to 0.132 per day, representing a 2.5-fold improvement in stability [15]. The degradation kinetics follow a positive linear relationship with tigecycline concentration, confirming first-order degradation characteristics [15]. Light exposure significantly accelerates degradation, necessitating protection from photodegradation during storage and handling [17]. Elevated temperatures, particularly above 50°C, result in substantial decomposition, with basic conditions promoting nearly complete breakdown [18].

Polymorphism and Crystalline Structures

Form I Crystalline Properties and Characterization

Form I tigecycline represents a distinct crystalline polymorph characterized by specific X-ray powder diffraction patterns [19] [20]. The crystalline form exhibits characteristic diffraction peaks at approximately 4.2, 9.1, 11.4, 14.0, and 15.7 degrees two-theta with a tolerance of ±0.2 degrees [19] [20]. Additional characteristic peaks appear at 8.3, 16.6, 18.1, 21.0, and 21.7 degrees two-theta, providing comprehensive fingerprint identification [19] [20].

Form I can exist as a solvate, particularly as methyl ethyl ketone or ethyl acetate solvates [19] [23]. Thermal gravimetric analysis indicates weight losses of approximately 11.7% for the methyl ethyl ketone solvate form, attributed to solvent removal during heating [19]. The crystalline form demonstrates preferential formation under specific crystallization conditions involving solvent exchange processes [20]. Purity assessments indicate that Form I preparations can achieve greater than 95% crystalline purity with less than 5% of alternative polymorphic forms [19] [23].

Form II Crystalline Properties and X-ray Diffraction Patterns

Form II tigecycline exhibits a distinct polymorphic structure with characteristic powder X-ray diffraction peaks at 9.5, 9.8, 18.1, 20.2, and 21.6 degrees two-theta with ±0.2 degree tolerance [20] [24]. This crystalline form demonstrates unique diffraction patterns that clearly differentiate it from Form I, with the nearest Form I peak to the characteristic 9.2 degree two-theta peak being approximately 4 degrees separated [22].

The Form II polymorph typically contains elevated water content ranging from 1.2% to 3.0% by weight, preferably 1.3% to 2.0%, as determined by Karl Fischer analysis [20]. This hydration level distinguishes Form II from other polymorphic forms and influences its stability characteristics [20]. The crystalline structure can be prepared through controlled crystallization processes involving specific solvent systems and cooling procedures [20]. Weight loss measurements by thermal gravimetric analysis in the range of 25°C to 180°C indicate losses up to 1.1%, primarily attributed to moisture removal [24].

Solid-State 13C NMR Spectral Analysis

Solid-state carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural characterization of tigecycline polymorphs [20] [21]. Form II tigecycline exhibits characteristic carbon-13 chemical shifts at 197.9, 149.1, 143.9, 115.2, and 106.0 parts per million with ±0.2 parts per million tolerance [20]. These chemical shift values reflect the electronic environment of carbon atoms within the crystalline lattice structure [20].

The solid-state carbon-13 NMR spectrum demonstrates chemical shift differences between signals in the 90 to 210 parts per million range, with differences of 98.1, 49.3, 44.1, 15.4, and 6.2 parts per million relative to the lowest chemical shift signal at approximately 99.8 parts per million [20]. These spectral characteristics provide definitive identification of crystalline forms and enable quantitative analysis of polymorphic mixtures [20]. The carbon-13 NMR data correlate with structural variations between different crystalline forms, reflecting changes in molecular packing and intermolecular interactions within the crystal lattice [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

585.27986322 g/mol

Monoisotopic Mass

585.27986322 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tigecycline

Drug Warnings

/BOXED WARNING/ WARNING: ALL-CAUSE MORTALITY: An increase in all-cause mortality has been observed in a meta-analysis of Phase 3 and 4 clinical trials in Tygacil-treated patients versus comparator. The cause of this mortality risk difference of 0.6% (95% CI 0.1, 1.2) has not been established. Tygacil should be reserved for use in situations when alternative treatments are not suitable.
Increased risk of all-cause mortality has been reported in a pooled analysis of over 7400 patients from 13 phase 3 and 4, active-controlled clinical trials evaluating tigecycline for the treatment of serious infections. Data indicate a 4% mortality rate in tigecycline-treated patients versus 3% in patients treated with comparator anti-infectives. The adjusted risk difference in all-cause mortality between patients receiving tigecycline and those receiving comparators was 0.6%.
Acute pancreatitis, including fatalities, has been reported in patients receiving tigecycline. Some cases have been reported in patients with no known risk factors for pancreatitis. Improvement usually occurs after the drug is discontinued. A diagnosis of pancreatitis should be considered in any patient receiving tigecycline who develops symptoms, signs, or laboratory abnormalities suggestive of acute pancreatitis. In suspected cases of pancreatitis, consideration should be given to discontinuing tigecycline.
May cause fetal harm; teratogenicity and embryolethality demonstrated in animals. Pregnancy should be avoided during therapy. If the patient becomes pregnant while receiving tigecycline, apprise of potential fetal hazard.
For more Drug Warnings (Complete) data for Tigecycline (14 total), please visit the HSDB record page.

Biological Half Life

27-43 hours
... The terminal elimination half-life is approximately 40 hr. ...

Use Classification

Human drugs -> Tygacil -> EMA Drug Category
Antibacterials for systemic use -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human drugs -> Tigecycline Accord -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. J. Hlavka et al., European Patent Office 536515; eidem, United States of America patent 5494903 (1993, 1996 both to American Cyanamid).

Clinical Laboratory Methods

Tigecycline is a first-in-class, broad spectrum antibiotic with activity against multiple-resistant organisms. In order to address the unexpectedly low tigecycline concentrations in human bone samples analyzed using a LC/MS/MS method developed elsewhere, we have developed and validated a new and sensitive human bone assay for the quantitation of tigecycline using LC/MS/MS. The new method utilizes the addition of a stabilizing agent to the human bone sample, homogenization of human bone in a strong acidic-methanol extraction solvent, centrifugation of the bone suspension, separation by liquid chromatography, and detection of tigecycline by mass spectrometry. Linearity was demonstrated over the concentration range from 50 to 20,000 ng/g using a 0.1g human bone sample. The intra- and inter-day accuracy of the assay was within 100+/-15%, and the corresponding precision (CV) was <15%. The stability of tigecycline was evaluated and shown to be acceptable under the assay conditions. The extraction recovery of tigecycline with the current method was 79% when using radio-labeled rat bone samples as a substitute for human bone samples. Twenty-four human bone samples collected previously from volunteers without infections who had elective orthopedic surgery after receiving a single dose of tigecycline were re-analyzed using the current validated method. Tigecycline concentrations in these samples ranged from 238 to 794 ng/g with a mean value 9 times higher than the mean concentration previously reported. The data demonstrated that the current method has significantly higher extraction efficiency than the previously reported method.
/The purpose of this study is/ to develop and validate a sensitive and novel bioanalytical method for measuring tigecycline concentrations in human skin using LC-MS/MS. The method utilizes addition of a stabilizing agent to the human skin or surrogate (human liver or rat skin), homogenization of human skin in a strong acidic-methanol extraction solvent, centrifugation of the skin suspension, filtration of the skin suspension supernatant, separation by LC, and detection of tigecycline by MS/MS. Linearity was 50-20,000 ng/g, using a sample size of 100 mg. The intra-and inter-day accuracy and precision of the assay met acceptance criteria. This method has been successfully applied to 17 incurred human skin samples from volunteers with surgical infections who received intravenous doses of tigecycline (100 mg initial loading dose and 50 mg every 12 hr for at least 2 days). Tigecycline concentrations in these samples ranged from 185 to 2853 ng/g.
An isocratic HPLC method with detection at 248 nm was developed and fully validated for the determination of tigecycline in rabbit plasma. Minocycline was used as an internal standard. A Hypersil BDS RP-C18 column (250 x 4.6 mm, 5 microm particle size) was used with the mobile phase phosphate buffer (pH 7.10, 0.070 M)-acetonitrile (76 + 24, v/v) at a flow rate of 1.0 mL/min. The elution time of tigecycline and minocycline was approximately 8.1 and 9.9 min, respectively. Calibration curves of tigecycline were linear in the concentration range of 0.021-3.15 microg/mL in plasma. The LOD and LOQ in plasma were estimated as 7 and 21 ng/mL, respectively. The intraday and interday precision values of the method were in the range of 5.0-7.1 and 5.6-9.1%, while the corresponding accuracy values were in the ranges of 92.8-111.1 and 97.6-102.3%, respectively. At the LOQ, the intraday precision was 18.7%, while intraday and interday accuracy values were 97.3 and 98.0%, respectively. Robustness of the proposed method was studied using a Plackett-Burman experimental design. A pharmacokinetic profile is presented for confirmation of the applicability of the method to pharmacokinetic studies.

Storage Conditions

Prior to reconstitution, Tygacil should be stored at 20 deg to 25 °C (68 deg to 77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). [See USP Controlled Room Temperature.] Once reconstituted, TYGACIL may be stored at room temperature (not to exceed 25 °C/77 °F) for up to 24 hours (up to 6 hours in the vial and the remaining time in the intravenous bag). If the storage conditions exceed 25 °C (77 °F) after reconstitution, tigecycline should be used immediately. Alternatively, Tygacil mixed with 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP may be stored refrigerated at 2 deg to 8 deg (36 deg to 46 °F) for up to 48 hours following immediate transfer of the reconstituted solution into the intravenous bag. Reconstituted solution must be transferred and further diluted for intravenous infusion.

Interactions

Concomitant administration of Tygacil (100 mg followed by 50 mg every 12 hours) and warfarin (25 mg single-dose) to healthy subjects resulted in a decrease in clearance of R-warfarin and S-warfarin by 40% and 23%, an increase in Cmax by 38% and 43% and an increase in AUC by 68% and 29%, respectively. Tigecycline did not significantly alter the effects of warfarin on INR. In addition, warfarin did not affect the pharmacokinetic profile of tigecycline. However, prothrombin time or other suitable anticoagulation test should be monitored if tigecycline is administered with warfarin.
Concurrent use of antibacterial drugs with oral contraceptives may render oral contraceptives less effective.
Intravenous bolus administration of tigecycline at dosages of 10 mg/kg or greater produced prolongation of thiopental-induced sleeping time and death following thiopental pre-treatment in mice. This issue could be explained by the fact that tigecycline is known to release histamine at high doses. Increased histamine levels are known to decrease blood pressure, which at the same time is also reduced following the administration of an anesthetic dose of thiopental. Consistent with this hypothesis, pre-treatment with antihistamines was related to mortality prevention. Thus, tigecycline and thiopental together may have an additive or synergistic effect, which could be responsible for the additional hypotension and deaths observed after IV administration of thiopental and high doses of tigecycline.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Modify: 2023-08-15
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3: De Rosa FG, Corcione S, Di Perri G, Scaglione F. Re-defining tigecycline therapy. New Microbiol. 2015 Apr;38(2):121-36. Epub 2015 Apr 21. Review. PubMed PMID: 25915055.
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6: Falagas ME, Vardakas KZ, Tsiveriotis KP, Triarides NA, Tansarli GS. Effectiveness and safety of high-dose tigecycline-containing regimens for the treatment of severe bacterial infections. Int J Antimicrob Agents. 2014 Jul;44(1):1-7. doi: 10.1016/j.ijantimicag.2014.01.006. Epub 2014 Feb 6. Review. PubMed PMID: 24602499.
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11: Sun Y, Cai Y, Liu X, Bai N, Liang B, Wang R. The emergence of clinical resistance to tigecycline. Int J Antimicrob Agents. 2013 Feb;41(2):110-6. doi: 10.1016/j.ijantimicag.2012.09.005. Epub 2012 Nov 3. Review. PubMed PMID: 23127485.
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13: El-Herte RI, Baban TA, Kanj SS. Recurrent refractory Clostridium difficile colitis treated successfully with rifaximin and tigecycline: a case report and review of the literature. Scand J Infect Dis. 2012 Mar;44(3):228-30. doi: 10.3109/00365548.2011.616224. Epub 2011 Nov 13. Review. PubMed PMID: 22077098.
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15: Tasina E, Haidich AB, Kokkali S, Arvanitidou M. Efficacy and safety of tigecycline for the treatment of infectious diseases: a meta-analysis. Lancet Infect Dis. 2011 Nov;11(11):834-44. doi: 10.1016/S1473-3099(11)70177-3. Epub 2011 Jul 23. Review. PubMed PMID: 21784708.
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